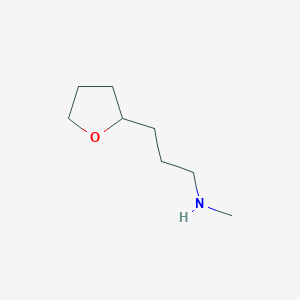
N-(4-ethoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide, also known as E7820, is a novel small molecule compound that has been developed for its potential therapeutic applications in cancer treatment. This compound is a potent inhibitor of angiogenesis, which is the process of new blood vessel formation that is essential for the growth and spread of tumors.
Applications De Recherche Scientifique
Applications in Solvent and Separation Processes
Research on ionic liquids, such as 1-butyl-3-methylimidazolium dicyanamide ([BMIM][DCA]) , has shown their potential as solvents for various separation processes. These liquids are studied for their ability to separate alkenes from alkanes, which is crucial in petrochemical refining. The focus on activity coefficients at infinite dilution and gas-liquid partition coefficients might be applicable in understanding how N-(4-ethoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide could function in similar roles due to its structural characteristics that may influence solubility and separation properties (Domańska et al., 2016).
Environmental Impact and Biodegradation
Studies on the biodegradation of condensed thiophenes in petroleum show that certain microbes can degrade these compounds in contaminated environments. This research is crucial for understanding the environmental fate and potential bioremediation applications of petroleum-derived pollutants. Given the thiophene component in N-(4-ethoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide , insights into its biodegradability and environmental impact could be drawn from such studies (Kropp & Fedorak, 1998).
Advanced Oxidation Processes for Pollutant Degradation
Research on advanced oxidation processes (AOPs) for degrading acetaminophen highlights the generation of various by-products and their toxicity. This area is particularly relevant for understanding how complex organic compounds, possibly including N-(4-ethoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide , might be treated or degraded in water treatment processes, considering its structure that could undergo similar oxidative transformations (Qutob et al., 2022).
Photoprotective Applications
The review on environmental effects of sunscreen active ingredients discusses the persistence and potential ecological impacts of organic UV filters. Considering that some organic compounds are designed to absorb UV radiation effectively, there might be a potential for N-(4-ethoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide to serve in similar capacities, especially if its chemical structure allows for efficient UV absorption. Understanding the environmental behavior of such compounds is crucial for assessing their safety as sunscreen ingredients or other photoprotective applications (Schneider & Lim, 2019).
Propriétés
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(4-ethoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-3-26-16-11-9-15(10-12-16)21-20(23)19-18(13-14-27-19)22(2)28(24,25)17-7-5-4-6-8-17/h4-14H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOJUMDMAMTEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dimethylbenzoate](/img/structure/B2880562.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2880564.png)
![3-[4-(Methoxycarbonyl)-1,3-thiazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2880565.png)



![(Z)-3-[3-(1-benzofuran-2-yl)-1-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2880572.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2880578.png)


